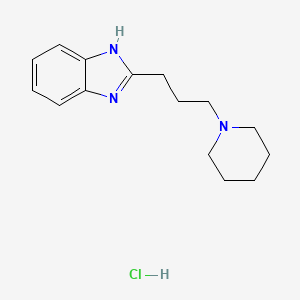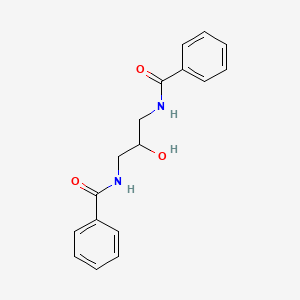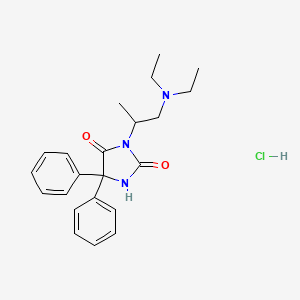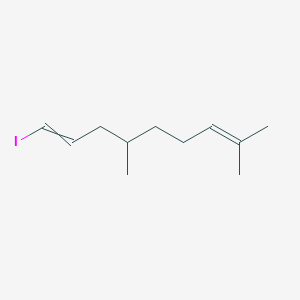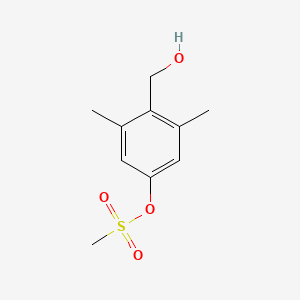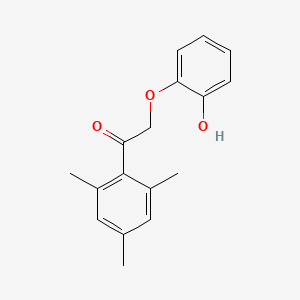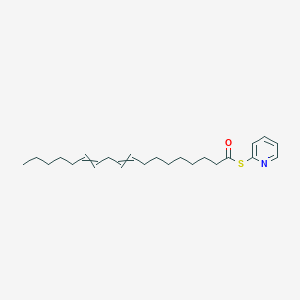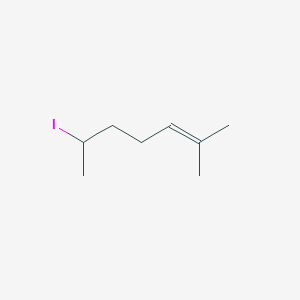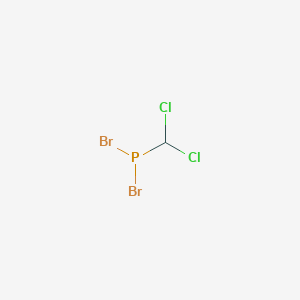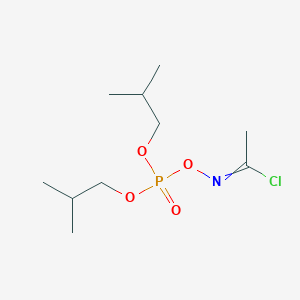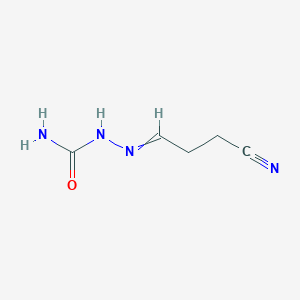
(3-Cyanopropylideneamino)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyanopropylideneamino)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a cyanopropylideneamino group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanopropylideneamino)urea typically involves the reaction of an amine with an isocyanate intermediate. One common method is the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, such as ammonium carbamate . This transformation involves a nucleophilic addition of ammonia to the isocyanate intermediate generated in situ by a Hofmann rearrangement of the starting amide .
Industrial Production Methods
Industrial production of urea derivatives, including this compound, often involves the use of commercially available reagents and catalysts. For example, the use of indium triflate as a catalyst allows for the efficient conversion of alcohols and urea into carbamates, which can then be further transformed into urea derivatives . This method is eco-friendly and provides high yields of the desired products.
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyanopropylideneamino)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phenyliodine diacetate, ammonium carbamate, and various catalysts such as indium triflate . Reaction conditions often involve moderate temperatures and the use of organic solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Aplicaciones Científicas De Investigación
(3-Cyanopropylideneamino)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and catalysis.
Biology: In biological research, this compound is used to investigate enzyme inhibition and protein interactions.
Industry: In industrial settings, this compound is used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of (3-Cyanopropylideneamino)urea involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various physiological effects, depending on the enzyme and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to (3-Cyanopropylideneamino)urea include other urea derivatives such as monosubstituted ureas, disubstituted ureas, and carbamates . These compounds share structural similarities and often exhibit comparable chemical reactivity.
Uniqueness
What sets this compound apart from other similar compounds is its specific functional group arrangement, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important subject of study for researchers and industrial chemists alike.
Propiedades
Número CAS |
99419-03-1 |
|---|---|
Fórmula molecular |
C5H8N4O |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
(3-cyanopropylideneamino)urea |
InChI |
InChI=1S/C5H8N4O/c6-3-1-2-4-8-9-5(7)10/h4H,1-2H2,(H3,7,9,10) |
Clave InChI |
RODWXKXEXHQPJX-UHFFFAOYSA-N |
SMILES canónico |
C(CC#N)C=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




